Negamycin Negamycin Negamycin is a broad-spectrum antibacterial agent. It acts by inhibiting protein synthesis.
Brand Name: Vulcanchem
CAS No.: 33404-78-3
VCID: VC0536939
InChI: InChI=1S/C9H20N4O4/c1-13(5-9(16)17)12-8(15)3-6(11)2-7(14)4-10/h6-7,14H,2-5,10-11H2,1H3,(H,12,15)(H,16,17)/t6-,7-/m1/s1
SMILES: CN(CC(=O)O)NC(=O)CC(CC(CN)O)N
Molecular Formula: C9H20N4O4
Molecular Weight: 248.28 g/mol

Negamycin

CAS No.: 33404-78-3

Cat. No.: VC0536939

Molecular Formula: C9H20N4O4

Molecular Weight: 248.28 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Negamycin - 33404-78-3

Specification

CAS No. 33404-78-3
Molecular Formula C9H20N4O4
Molecular Weight 248.28 g/mol
IUPAC Name 2-[[[(3R,5R)-3,6-diamino-5-hydroxyhexanoyl]amino]-methylamino]acetic acid
Standard InChI InChI=1S/C9H20N4O4/c1-13(5-9(16)17)12-8(15)3-6(11)2-7(14)4-10/h6-7,14H,2-5,10-11H2,1H3,(H,12,15)(H,16,17)/t6-,7-/m1/s1
Standard InChI Key IKHFJPZQZVMLRH-RNFRBKRXSA-N
Isomeric SMILES CN(CC(=O)O)NC(=O)C[C@@H](C[C@H](CN)O)N
SMILES CN(CC(=O)O)NC(=O)CC(CC(CN)O)N
Canonical SMILES CN(CC(=O)O)NC(=O)CC(CC(CN)O)N
Appearance Solid powder

Introduction

Discovery and Chemical Structure

Isolation and Early Characterization

Negamycin was first isolated in 1965 from the fermentation broth of Streptomyces parvulus Tü 3008, with initial studies identifying its activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . Early structural elucidation revealed a unique pseudodipeptide framework comprising a β-amino acid residue linked to a hydroxylated diaminohexanoic acid moiety (Figure 1) .

Molecular Properties

The compound’s molecular formula is C₉H₂₀N₄O₄, with a molecular weight of 248.28 g/mol (Table 1) . Its stereochemistry includes two chiral centers in the (3R,5R) configuration, critical for ribosomal binding and antibacterial activity .

Table 1: Chemical and Physical Properties of Negamycin

PropertyValue
Molecular FormulaC₉H₂₀N₄O₄
Molecular Weight248.28 g/mol
CAS Registry Number33404-78-3
SolubilityWater-soluble
Key Functional Groupsβ-amino acid, hydroxyl group

Mechanism of Antibacterial Action

Ribosomal Binding and Translational Interference

Negamycin binds to the 30S ribosomal subunit at helix 34 of the 16S rRNA, a region overlapping with the tetracycline binding site . High-resolution crystallography (3.1 Å) shows that negamycin stabilizes near-cognate tRNA in the A-site during the initial selection phase, leading to miscoding (Figure 2) . Single-molecule FRET studies demonstrate that this interaction increases the residency time of noncognate tRNAs by 300%, compared to cognate pairs .

Dual Effects on Initiation and Elongation

  • Miscoding: Promotes misincorporation of amino acids at a rate of 1 error per 200 codons .

  • Translocation Inhibition: Stabilizes polysomes by halting ribosome movement along mRNA .

Antibacterial Spectrum and Pharmacodynamics

Activity Against Gram-Negative Pathogens

Negamycin exhibits potent activity against Enterobacteriaceae, with MIC values ranging from 2–8 μg/mL in nutrient-rich media (Table 2) . Its efficacy against P. aeruginosa (MIC = 16 μg/mL) surpasses many tetracycline derivatives, likely due to its unique uptake mechanisms .

Table 2: Minimum Inhibitory Concentrations (MIC) of Negamycin

Bacterial StrainMIC (μg/mL) in M9 MediumMIC (μg/mL) in LB Medium
E. coli K1228
P. aeruginosa PAO11632
S. aureus ATCC 25923816

Calcium-Dependent Potentiation

The addition of 2.5 mM calcium chloride enhances negamycin’s activity 4-fold against E. coli, forming a negamycin-calcium complex that improves membrane interaction . This phenomenon explains its superior performance in blood-like conditions compared to standard laboratory media.

Pharmacokinetics and Bacterial Uptake

Dual Transport Pathways

Negamycin employs both active and passive uptake mechanisms (Figure 3):

  • Active Transport: Primarily via the dipeptide permease (Dpp) ABC transporter, with ΔdppA mutants showing 4-fold reduced susceptibility .

  • Passive Diffusion: Facilitated by membrane potential (Δψ), with uptake decreasing by 60% under anaerobic conditions .

pH and Redox Dependence

Uptake efficiency declines sharply below pH 6.5 due to protonation of negamycin’s amino groups, reducing membrane permeability . Conversely, alkaline conditions (pH 8.0) enhance uptake by 40% in P. aeruginosa .

Resistance Mechanisms and Clinical Considerations

Target-Site Mutations

Single nucleotide polymorphisms in 16S rRNA (e.g., C1192U) confer 8-fold resistance by reducing negamycin-ribosome binding affinity . These mutations occur in <0.1% of clinical isolates, suggesting low spontaneous resistance rates .

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